

# Application Notes and Protocols for Photopolymerization of VPM Peptide-Containing Hydrogels

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## Compound of Interest

Compound Name: VPM peptide

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These application notes provide a comprehensive guide to the preparation, characterization, and application of **VPM peptide**-containing hydrogels fabricated via photopolymerization. The protocols outlined below are intended to serve as a foundation for researchers developing advanced biomaterials for tissue engineering, drug delivery, and regenerative medicine.

## Introduction

Vascular Permeability-Regulating (VPM) peptide (sequence: GCRDVPMSMRGGDRCG) is a substrate for matrix metalloproteinases (MMPs), such as MMP-1 and MMP-2, which are key enzymes in tissue remodeling and angiogenesis.<sup>[1][2]</sup> When incorporated as a crosslinker in hydrogels, the **VPM peptide** imparts biodegradability that is responsive to the cellular microenvironment. Photopolymerization offers a versatile method for the in-situ formation of these hydrogels with precise control over their physicochemical properties. This document details the necessary protocols for the synthesis, photopolymerization, and characterization of **VPM peptide**-containing hydrogels, along with methods for cell encapsulation and viability assessment.

## Data Summary

### Mechanical Properties of VPM-PEGNB Hydrogels

The mechanical properties of hydrogels are critical for mimicking the native extracellular matrix and directing cell behavior. The storage modulus ( $G'$ ), a measure of the hydrogel's stiffness, can be tuned by varying the concentration of the **VPM peptide** crosslinker.

Degree of VPM Cross-linking (%)	Storage Modulus ( $G'$ ) (Pa)
50	$198.6 \pm 36.28$
75	$968.5 \pm 17.43$
100	$4307 \pm 377.9$

Data extracted from photo-rheology characterization of VPM cross-linked Poly(ethylene glycol) norbornene (PEGNB) (20 kDa) hydrogels.[\[1\]](#)

## Experimental Protocols

### Protocol 1: Preparation of Precursor Solutions

This protocol describes the preparation of the poly(ethylene glycol) norbornene (PEGNB) and **VPM peptide** stock solutions.

Materials:

- 4-arm PEGNB (20 kDa)
- **VPM peptide** (GCRDVPMSMRGGDRCG)
- Phosphate-buffered saline (PBS), pH 6.0
- Methanol
- Photoinitiator (e.g., Irgacure 2959)
- Microcentrifuge tubes
- Vortex mixer
- Analytical balance

#### Procedure:

- **PEGNB Stock Solution:** Prepare a 192.4 mg/mL stock solution of 4-arm PEGNB (20 kDa) in PBS (pH 6.0).[\[1\]](#)
- **VPM Peptide Stock Solution:** Prepare a 190.9 mg/mL stock solution of **VPM peptide** in PBS (pH 6.0).[\[1\]](#)
- **Photoinitiator Stock Solution:** Prepare a stock solution of Irgacure 2959 in methanol at a concentration of 5 mol% with respect to the thiol groups on the **VPM peptide**.[\[1\]](#)
- Store all stock solutions protected from light until use. The peptide and PEGNB solutions should be used while fresh.[\[1\]](#)

## Protocol 2: Photopolymerization of VPM-PEGNB Hydrogels

This protocol details the procedure for mixing the precursor solutions and initiating photopolymerization to form hydrogels.

#### Materials:

- PEGNB stock solution (from Protocol 1)
- **VPM peptide** stock solution (from Protocol 1)
- Photoinitiator stock solution (from Protocol 1)
- PBS, pH 6.0
- UV lamp (365 nm)
- Molds for hydrogel casting (e.g., PDMS molds)

#### Procedure:

- To prepare a hydrogel solution with 50% VPM cross-linking, mix the following in a microcentrifuge tube:

- 104.2  $\mu\text{L}$  of PEGNB stock solution (20 mM, 100.18 mg/mL)
- 17.8  $\mu\text{L}$  of **VPM peptide** stock solution (10 mM, 8.5 mg/mL)
- Adjust the total volume to 200  $\mu\text{L}$  with PBS (pH 6.0).<sup>[1]</sup>
- For 75% and 100% cross-linking, the amount of **VPM peptide** solution is increased to 52.15  $\mu\text{L}$  (15 mM, 12.75 mg/mL) and 69.5  $\mu\text{L}$  (20 mM, 12.75 mg/mL) respectively, while keeping the PEGNB amount constant.<sup>[1]</sup>
- Add the photoinitiator solution to the mixture.
- Pipette the final solution into the desired molds.
- Expose the solution to UV light (365 nm) for a specified duration to initiate polymerization. For rheological measurements, UV irradiation is typically applied for 300 seconds.<sup>[1]</sup>

## Protocol 3: Characterization of Mechanical Properties using Photo-rheology

This protocol outlines the use of a rheometer to measure the mechanical properties of the hydrogels during photopolymerization.

Materials:

- Rheometer with a UV-activated setup (e.g., TA Discovery HR-3 hybrid rheometer)
- Hydrogel precursor solution (from Protocol 2)

Procedure:

- Place the hydrogel precursor solution onto the rheometer plate.
- Initiate the rheological measurement.
- After an initial equilibration period (e.g., 30 seconds), turn on the UV light to initiate photopolymerization.<sup>[1]</sup>

- Monitor the storage modulus ( $G'$ ) and loss modulus ( $G''$ ) over time as the hydrogel crosslinks. The storage modulus will increase and plateau as the hydrogel forms and solidifies.<sup>[1]</sup>

## Protocol 4: In Vitro Cell Encapsulation and Viability Assay

This protocol provides a general framework for encapsulating cells within the **VPM peptide** hydrogels and assessing their viability.

### Materials:

- Sterile PEGNB and **VPM peptide** stock solutions
- Sterile photoinitiator solution
- Cell suspension of desired cell type (e.g., human mesenchymal stem cells) in culture medium
- Live/Dead viability/cytotoxicity kit (e.g., Calcein AM and Ethidium homodimer-1)
- Fluorescence microscope

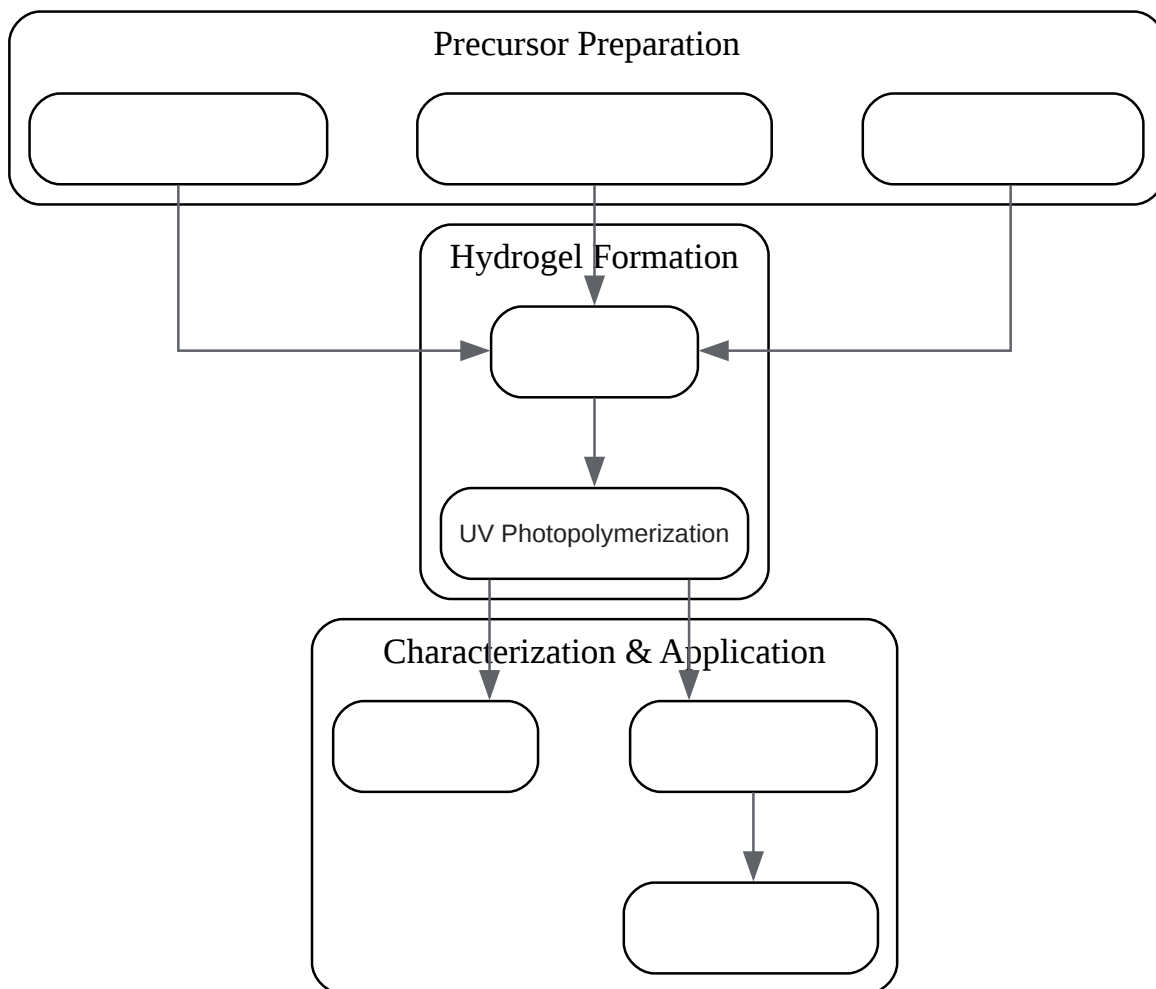
### Procedure:

- Prepare the hydrogel precursor solution under sterile conditions as described in Protocol 2.
- Gently resuspend the cells in the hydrogel precursor solution to achieve the desired cell density.
- Pipette the cell-laden hydrogel solution into a sterile mold.
- Expose to UV light under sterile conditions to initiate polymerization. Note: UV exposure time and intensity should be optimized to ensure hydrogel formation while minimizing cytotoxicity.
- After polymerization, add cell culture medium to the hydrogels and incubate under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).

- At desired time points (e.g., 1, 3, 7, and 14 days), replace the culture medium with a solution containing Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red).
- Incubate according to the manufacturer's instructions.
- Visualize the encapsulated cells using a fluorescence microscope and quantify the percentage of live and dead cells.

## Visualizations

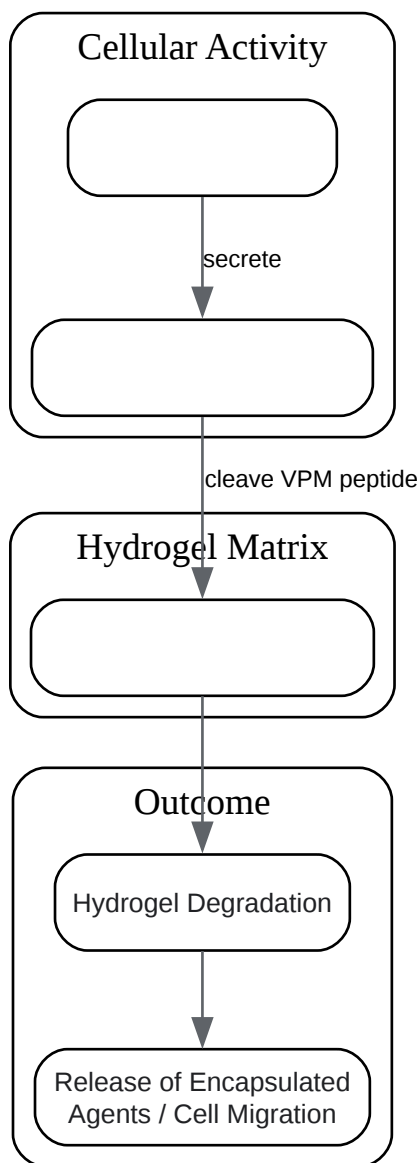
### Experimental Workflow



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Caption: Workflow for VPM hydrogel synthesis and analysis.

## VPM Peptide Degradation Pathway



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Caption: Enzymatic degradation of VPM hydrogels by MMPs.

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## References

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